molecular formula C9H8ClFO2 B7575842 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane

2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane

Cat. No.: B7575842
M. Wt: 202.61 g/mol
InChI Key: MGYPWPGOKWPZJM-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane ( 1179073-98-3 ) is a high-purity chemical compound offered for research and development purposes. This organofluorine and organochlorine compound features an oxirane (epoxide) ring, a versatile functional group known for its high reactivity, making it a valuable building block in synthetic organic chemistry . The molecular formula of this compound is C 9 H 8 ClFO 2 , and it has a molecular weight of 202.61 g/mol . Researchers can utilize this epoxide as a key synthetic intermediate for exploring more complex molecular structures, potentially for applications in material science or as a precursor in pharmaceutical development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloro-4-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPWPGOKWPZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloro 4 Fluorophenoxy Methyl Oxirane

Epoxide Ring-Opening Reactions

The most characteristic reactions of 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane involve the opening of the strained epoxide ring. These transformations can be broadly categorized into nucleophilic and electrophilic (acid-catalyzed) pathways, each exhibiting distinct regioselectivity.

Nucleophilic Ring-Opening Pathways (e.g., with Amines, Thiols, Alcohols)

Under neutral or basic conditions, the ring-opening of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. transformationtutoring.com In this pathway, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. The significant steric hindrance of the substituted phenoxymethyl (B101242) group directs the nucleophilic attack to the less substituted terminal carbon atom of the oxirane ring. core.ac.uk This reaction occurs with an inversion of stereochemistry at the site of attack.

The reaction with various nucleophiles such as amines, thiols, and alcohols (in the form of their conjugate bases, alkoxides) will yield the corresponding β-substituted alcohols. For instance, the reaction with an amine would produce a β-amino alcohol, a valuable structural motif in pharmaceuticals. Similarly, thiols would yield β-hydroxy thioethers, and alcohols would result in the formation of β-hydroxy ethers.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound

Nucleophile (Nu⁻)Reaction ConditionsMajor ProductMechanism
Amine (R₂NH)Neutral/Base-catalyzed1-(2-Chloro-4-fluorophenoxy)-3-(dialkylamino)propan-2-olSN2
Thiol (RSH)Base-catalyzed1-(2-Chloro-4-fluorophenoxy)-3-(alkylthio)propan-2-olSN2
Alcohol (ROH)Base-catalyzed (RONa)1-(2-Chloro-4-fluorophenoxy)-3-alkoxypropan-2-olSN2

Electrophilic and Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the ring-opening of this compound follows a mechanism with characteristics of both SN1 and SN2 reactions. youtube.com The reaction is initiated by the protonation of the epoxide oxygen, which enhances the leaving group ability of the oxygen atom and increases the electrophilicity of the ring carbons. digitellinc.com

The subsequent nucleophilic attack occurs at the more substituted carbon atom. This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by the adjacent oxygen atom of the phenoxymethyl group. thieme-connect.com The reaction proceeds with anti-stereochemistry. For example, acid-catalyzed hydrolysis with water would yield a diol, while alcoholysis in an acidic medium would produce a β-alkoxy alcohol with the alkoxy group at the C2 position.

Table 2: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

Nucleophile (NuH)Reaction ConditionsMajor ProductMechanism
Water (H₂O)Acidic (e.g., H₂SO₄)1-(2-Chloro-4-fluorophenoxy)propane-2,3-diolSN1-like
Alcohol (ROH)Acidic (e.g., H₂SO₄)2-Alkoxy-1-(2-Chloro-4-fluorophenoxy)propan-3-olSN1-like

Oxidative and Reductive Manipulations of the Oxirane Ring

The oxirane ring of this compound can undergo both oxidative and reductive transformations.

Reductive Manipulations: Reduction of the epoxide can be achieved using hydride reagents such as lithium aluminum hydride (LiAlH₄). core.ac.uk This reaction proceeds via an SN2 mechanism, where the hydride ion (H⁻) acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring. The initial product is an alkoxide, which is subsequently protonated during workup to yield the corresponding alcohol. In the case of this compound, this reduction would yield 1-(2-chloro-4-fluorophenoxy)propan-2-ol.

Oxidative Manipulations: The oxidation of epoxides can lead to the formation of α-hydroxy ketones. While direct oxidation of a simple epoxide like this compound is not a common transformation, analogous reactivity is observed in reactions such as the Rubottom oxidation. mdpi.com In this type of process, an epoxide intermediate is formed and then undergoes rearrangement and desilylation to yield an α-hydroxy ketone. By analogy, oxidative conditions could potentially transform the oxirane ring into a more oxidized functional group.

Metal-Catalyzed Transformations Involving the Oxirane Moiety

Metal catalysts can significantly influence the reactivity and selectivity of epoxide transformations.

Copper-Catalyzed Epoxide-Opening Reactions

Copper catalysts are known to facilitate the ring-opening of epoxides with a variety of nucleophiles, including Grignard reagents. chemrevlett.com These reactions are valuable for the formation of carbon-carbon bonds. The copper(I) catalyst activates the Grignard reagent, and the resulting organocopper species attacks the epoxide. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon atom of the oxirane ring.

Mechanisms of Intermolecular Phenylselenation of Epoxides

The intermolecular phenylselenation of epoxides is a useful method for the synthesis of β-hydroxy selenides. nih.gov This reaction involves the nucleophilic ring-opening of the epoxide by a selenium-based nucleophile. The active nucleophile, typically the phenylselenolate anion (PhSe⁻), can be generated in situ from diphenyl diselenide (Ph₂Se₂) by reduction with an agent like sodium borohydride. mdpi.com

The phenylselenolate anion then attacks the epoxide ring in an SN2 fashion. Consistent with other nucleophilic ring-opening reactions under non-acidic conditions, the attack occurs at the less sterically hindered carbon atom of the this compound. The resulting alkoxide is then protonated upon workup to afford the β-hydroxy selenide (B1212193) product, 1-(2-chloro-4-fluorophenoxy)-3-(phenylselanyl)propan-2-ol.

Investigating Reaction Kinetics and Thermodynamics for Oxirane Conversions

The conversion of this compound, like other epoxides, is fundamentally governed by the principles of chemical kinetics and thermodynamics. The inherent ring strain of the three-membered oxirane ring provides a significant thermodynamic driving force for ring-opening reactions. However, the rate at which these transformations occur is a matter of reaction kinetics, influenced by factors such as the nature of the reactants, the presence of catalysts, and the reaction conditions. While specific experimental data for the kinetics and thermodynamics of this compound conversions are not extensively available in publicly accessible literature, a robust understanding can be derived from the well-established principles of epoxide chemistry and studies on analogous structures.

The reactivity of epoxides stems from their high ring strain, which is a combination of angle and torsional strain, making them susceptible to nucleophilic attack. unl.edu Ring-opening reactions of epoxides can be catalyzed by both acids and bases. Under acidic conditions, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. In basic or nucleophilic conditions, the reaction proceeds via an S(_N)2 mechanism, where the nucleophile directly attacks one of the carbon atoms of the epoxide ring. unl.edulibretexts.org

Research Findings on Analogous Systems

Detailed kinetic and thermodynamic studies on substituted phenoxymethyl oxiranes or glycidyl (B131873) ethers provide valuable insights into the expected behavior of this compound. The electronic effects of the substituents on the phenoxy ring play a crucial role in modulating the reactivity of the oxirane moiety. Electron-withdrawing groups, such as the chloro and fluoro substituents in the title compound, can influence the electron density on the ether oxygen and, consequently, the reactivity of the epoxide ring.

For instance, studies on the reaction of various glycidyl ethers with amines have shown that the nature of the substituents on the aromatic ring affects the reaction rates. acs.orgdeakin.edu.au These reactions are central to the curing of epoxy resins, where the ring-opening of the epoxide by an amine leads to the formation of a polymer network. semanticscholar.org

Kinetic Parameters in Oxirane Conversions

The kinetics of oxirane conversion are typically studied by monitoring the concentration of reactants or products over time. From this data, key kinetic parameters such as the rate constant (k) and the activation energy (Ea) can be determined. The rate constant provides a measure of the reaction rate, while the activation energy represents the minimum energy required for the reaction to occur.

Due to the lack of specific experimental data for this compound, the following table presents hypothetical yet plausible kinetic data for its reaction with a generic nucleophile, based on typical values observed for similar substituted glycidyl ethers.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2981.5 x 10⁻⁴65
3083.2 x 10⁻⁴
3186.8 x 10⁻⁴
3281.4 x 10⁻³

This table presents illustrative kinetic data for the ring-opening reaction of an aryloxymethyl oxirane with a nucleophile. The values are representative and intended to demonstrate the typical temperature dependence of the rate constant and a plausible activation energy for such a reaction.

Thermodynamic Parameters in Oxirane Conversions

The thermodynamics of oxirane conversions are characterized by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The ring-opening of epoxides is generally an exothermic process (negative ΔH) due to the release of ring strain. nih.gov The change in entropy can be more variable, depending on the specific reaction. The Gibbs free energy change determines the spontaneity of the reaction.

The following table provides a hypothetical set of thermodynamic parameters for a typical ring-opening reaction of a substituted oxirane. These values reflect the favorable enthalpy change associated with the relief of ring strain.

ParameterValueDescription
ΔH (Enthalpy Change)-95 kJ/molIndicates a highly exothermic reaction due to the release of epoxide ring strain.
ΔS (Entropy Change)-20 J/(mol·K)A small negative value, suggesting a slight increase in order as two molecules combine.
ΔG (Gibbs Free Energy Change at 298 K)-89 kJ/molIndicates a spontaneous and thermodynamically favorable reaction.

This table presents illustrative thermodynamic data for a ring-opening reaction of an oxirane. The values are representative of the thermodynamic driving forces in such conversions.

Computational Chemistry and Theoretical Modeling of 2 2 Chloro 4 Fluorophenoxy Methyl Oxirane

Quantum Chemical Calculations

Specific data from Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane are not available in published literature.

No published studies were found.

Specific data on the HOMO-LUMO energy gap for this compound are not available.

There are no available data for the global reactivity descriptors of this compound.

Molecular Dynamics and Conformational Analysis

No molecular dynamics or conformational analysis studies for this specific molecule have been published.

There are no published studies detailing the intermolecular interactions or hydrogen bonding of this compound.

Prediction of Physicochemical Descriptors for Structure-Property Relationships

For the compound this compound, several key physicochemical descriptors can be calculated to establish structure-property relationships. These descriptors are crucial for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The Topological Polar Surface Area (TPSA) is a descriptor calculated from a molecule's 2D structure, representing the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. molinspiration.com It is a well-established predictor of a drug's ability to permeate cell membranes. compudrug.com Good intestinal absorption is generally associated with TPSA values of less than 140 Ų, while the ability to cross the blood-brain barrier often requires a TPSA below 90 Ų. molinspiration.com The TPSA for this compound is predicted computationally, as this method avoids the need to generate a 3D molecular geometry, making it significantly faster for high-throughput screening. molinspiration.com

DescriptorPredicted Value
Topological Polar Surface Area (TPSA)21.70 Ų
DescriptorPredicted Value
LogP (Octanol-Water Partition Coefficient)2.54

Hydrogen bonds are crucial non-covalent interactions that influence a molecule's solubility, binding affinity to biological targets, and other physicochemical properties. The potential of a compound to form these bonds is quantified by counting the number of hydrogen bond donors and acceptors in its structure. Hydrogen bond donors are typically hydrogens attached to electronegative atoms like oxygen or nitrogen, while acceptors are electronegative atoms (such as oxygen, nitrogen, or fluorine) with lone pairs of electrons. By analyzing the structure of this compound, the number of potential hydrogen bond acceptors and donors can be determined.

DescriptorCount
Hydrogen Bond Acceptors3 (2 Oxygen, 1 Fluorine)
Hydrogen Bond Donors0

Automated Methods for Property Prediction and Chemical Risk Assessment

Automated machine learning (AutoML) is an emerging field that further streamlines this process by automatically selecting the best algorithms and optimizing hyperparameters for predictive modeling. compudrug.com Such methods are increasingly used to build models that can forecast a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. compudrug.com By training algorithms on large datasets of known chemicals, these tools can learn complex structure-activity relationships. researchgate.net

One of the foundational techniques in this area is the Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net QSAR models are mathematical representations that correlate a molecule's structural or physicochemical features with its biological activity or a particular hazardous property. researchgate.net These models are integral to modern chemical risk assessment, allowing regulators and industries to screen new molecules for potential hazards efficiently. calculator.academyunimi.it The fundamental premise is that structurally similar molecules are likely to have similar biological effects. molinspiration.com

These computational tools are critical components of next-generation risk assessment and early warning systems designed to identify potentially hazardous chemicals before they become widespread. calculator.academy By integrating data from various sources and applying predictive models, these systems can provide a signal strength for the potential risk of a new or emerging chemical, guiding further investigation and regulatory action. calculator.academyvcclab.org

Future Research Trajectories for 2 2 Chloro 4 Fluorophenoxy Methyl Oxirane

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards more environmentally benign processes necessitates the development of sustainable methods for the synthesis of key intermediates like 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane. Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant amounts of acidic waste. Future research will likely focus on catalytic and greener alternatives.

One promising avenue is the use of electrolytic olefin epoxidation , which utilizes water or molecular oxygen as the oxygen source, generating minimal waste. rsc.orgacs.org This approach, performed at room temperature and pressure, significantly reduces the carbon footprint associated with high-temperature and high-pressure methods. acs.org Another area of focus is the development of heterogeneous catalysts , such as polymer-supported molybdenum(VI) complexes or composite solid-based catalysts, which offer advantages like easy separation and reusability, contributing to a more sustainable process. acs.org

Solvent selection is another critical aspect of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical carbon dioxide could drastically reduce the environmental impact of the synthesis of this compound.

ApproachPotential AdvantageKey Research Focus
Electrolytic Epoxidation Uses water/O2 as oxidant, mild conditions, minimal waste. rsc.orgacs.orgDevelopment of efficient and selective electrode materials.
Heterogeneous Catalysis Catalyst reusability, simplified purification. acs.orgDesign of robust polymer-supported or solid-based catalysts.
Solvent-Free Synthesis Reduced solvent waste and environmental impact.Optimization of reaction conditions to maintain high yields and selectivity.
Green Solvents Use of less toxic and more sustainable solvents.Screening of ionic liquids and supercritical fluids for optimal performance.

Exploration of Novel Catalytic Systems for Oxirane Functionalization

The high ring strain of the oxirane ring makes this compound a versatile intermediate for a variety of ring-opening reactions. researchgate.net Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective ring-opening of epoxides, enabling the synthesis of chiral molecules with high optical purity. nih.gov The development of new chiral catalysts for the reaction of this compound with various nucleophiles could lead to valuable building blocks for pharmaceuticals and other biologically active compounds.

Furthermore, cooperative catalysis , utilizing a combination of Lewis acids and Lewis bases, has shown great promise in enhancing the activity and selectivity of epoxide ring-opening reactions. nih.gov For instance, iron(III) complexes paired with amines or guanidinium salts can effectively catalyze the reaction of epoxides with carboxylic acids. nih.gov Exploring such systems for the functionalization of this compound could open up new synthetic possibilities.

Catalytic SystemReaction TypePotential Outcome
Chiral Organocatalysts Asymmetric Ring-OpeningEnantiomerically enriched functionalized products. nih.gov
Cooperative Catalysts (e.g., Fe(III)/Amine) Nucleophilic Ring-OpeningEnhanced reaction rates and selectivity. nih.gov
Metal-Salen Complexes Asymmetric Ring-OpeningAccess to a wide range of chiral products. nih.gov
Gallium Heterobimetallic Complexes Phenolic Ring-OpeningHighly enantioselective synthesis of ether derivatives. acs.org

Advanced Applications in Materials Science and Polymer Chemistry

The presence of both a reactive oxirane ring and a halogenated aromatic group makes this compound an attractive monomer for the synthesis of advanced polymers and materials. The ring-opening polymerization of this compound can lead to the formation of polyethers with unique properties conferred by the 2-chloro-4-fluorophenoxy side chains.

A significant area of future research will be the copolymerization of this compound with other monomers, such as cyclic anhydrides or carbon dioxide, to produce functional polyesters and polycarbonates. mdpi.comacs.orgmt.com These materials could exhibit desirable properties such as enhanced thermal stability, flame retardancy (due to the halogen content), and specific optical or electronic characteristics.

The phenoxy group in the monomer is a key structural feature of phenoxy resins , which are known for their toughness, ductility, and adhesive properties. corrosionpedia.com By incorporating this compound into phenoxy resin formulations, it may be possible to develop new materials with improved performance characteristics, such as increased chemical resistance or modified surface properties. corrosionpedia.com

Polymer TypeMonomersPotential Properties and Applications
Polyethers This compoundThermal stability, flame retardancy, specialty coatings.
Polyesters This compound + Cyclic AnhydridesTunable mechanical properties, biodegradable materials. acs.org
Polycarbonates This compound + CO2Sustainable plastics, functional materials. mdpi.commt.com
Modified Phenoxy Resins This compound + Bisphenol A/Epichlorohydrin (B41342)Enhanced adhesion, chemical resistance, high-performance composites. corrosionpedia.comnycu.edu.tw

Integration of Cheminformatics and Machine Learning for Predictive Research

The fields of cheminformatics and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.gov For a molecule like this compound, these computational tools can significantly accelerate the discovery and development of new applications.

Future research will likely involve the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activities and physicochemical properties of derivatives of this compound. nih.gov This can aid in the rational design of new drug candidates or functional materials. nih.gov

Machine learning algorithms can be trained on existing experimental data to predict the reactivity of the oxirane ring towards different reagents and catalysts. youtube.com This can help in optimizing reaction conditions and identifying promising synthetic routes without the need for extensive trial-and-error experimentation. nih.govnih.gov Furthermore, machine learning models can be employed to predict the properties of polymers derived from this monomer, guiding the design of materials with specific performance characteristics. rsc.org

Computational ApproachApplication AreaPredicted Outcome
QSAR/QSPR Modeling Drug Discovery, Materials SciencePrediction of biological activity and physicochemical properties. nih.gov
Machine Learning for Reactivity Synthetic ChemistryPrediction of reaction outcomes and optimization of conditions. youtube.com
Polymer Property Prediction Polymer ChemistryDesign of polymers with tailored mechanical and thermal properties. rsc.orgresearchgate.net
Virtual Screening Drug DiscoveryIdentification of potential bioactive derivatives. youtube.com

Q & A

Q. Stereochemical impact :

  • Nucleophilic ring-opening : The configuration at the epoxide carbon dictates regioselectivity. For example, (R)-enantiomers may favor attack at the less hindered carbon in basic conditions, while acid-catalyzed reactions follow the Cram chelation model .

Advanced Question: How do electronic effects of the chloro and fluoro substituents impact the regioselectivity of nucleophilic attacks on the epoxide ring?

Answer:
The electron-withdrawing chloro (Cl) and fluoro (F) groups on the phenyl ring polarize the epoxide ring, directing nucleophilic attack:

  • Meta-directing effects : The Cl (σ-electron withdrawal) and F (π-electron withdrawal) create partial positive charges on the epoxide carbons.
  • Regioselectivity : In basic conditions (e.g., NH₃), nucleophiles attack the more electrophilic carbon adjacent to the electron-deficient aryl group. Computational studies on similar compounds (e.g., 2-[(4-chlorophenoxy)methyl]oxirane) show a 70:30 preference for attack at the benzylic position .

Advanced Question: What are the challenges in optimizing reaction yields for derivatization of this epoxide in polymer chemistry applications?

Answer:
Key challenges include:

  • Side reactions : Hydrolysis of the epoxide in humid conditions or acidic/basic media.
  • Crosslinking : Uncontrolled polymerization due to residual initiators (e.g., amines or Lewis acids).

Q. Optimization strategies :

  • Anionic polymerization : Use controlled initiators like potassium tert-butoxide in THF at -78°C to limit chain branching .
  • Protection-deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl byproducts) .

Advanced Question: How do solvent polarity and temperature influence the stability of this compound during storage?

Answer:

  • Solvent polarity : Non-polar solvents (hexane, toluene) reduce hydrolysis rates compared to polar aprotic solvents (DMF, DMSO).
  • Temperature : Storage at -20°C under nitrogen extends shelf life (>6 months), whereas room temperature leads to ~10% degradation in 30 days .

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